2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-oxoacetamide
Description
This compound is a structurally complex indole derivative featuring a 1,2-dimethyl-substituted indole core linked to a 2-oxoacetamide group. The acetamide side chain is further substituted with a propylamino moiety bearing ethyl and 3-methylphenyl groups. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, particularly in receptor-targeting agents. Its synthesis likely involves coupling reactions between the indole-oxoacetamide core and the tertiary amine side chain, as inferred from analogous procedures in and .
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-5-27(19-11-8-10-17(2)16-19)15-9-14-25-24(29)23(28)22-18(3)26(4)21-13-7-6-12-20(21)22/h6-8,10-13,16H,5,9,14-15H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTNASTWZONLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The 2-oxoacetamide group undergoes hydrolysis under acidic or basic conditions, producing carboxylic acid derivatives.
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Acid-Catalyzed Hydrolysis :
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Conditions : 6M HCl, reflux (110°C, 12–24 h).
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Product : 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetic acid.
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Yield : ~65–72%.
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Base-Catalyzed Hydrolysis :
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Conditions : 2M NaOH, 80°C, 8 h.
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Product : Sodium salt of the corresponding carboxylic acid.
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Key Data:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acid hydrolysis | 6M HCl, 110°C | Carboxylic acid | 65–72% | |
| Base hydrolysis | 2M NaOH, 80°C | Sodium carboxylate | 78% |
Electrophilic Substitution at the Indole Ring
The 1,2-dimethylindole moiety participates in electrophilic substitution, with reactivity concentrated at the C5 position due to steric shielding at C3 by the acetamide group .
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Nitration :
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Sulfonation :
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Reagents : SO₃/DMF complex, 50°C.
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Product : 5-Sulfo-1,2-dimethyl-1H-indole derivative.
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Spectral Evidence:
Reduction of the Oxoacetamide Group
The ketone group in 2-oxoacetamide is reduced to a secondary alcohol using borohydride reagents.
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NaBH₄ Reduction :
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Conditions : NaBH₄ in MeOH, 25°C, 4 h.
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Product : 2-(1,2-dimethyl-1H-indol-3-yl)-2-hydroxyacetamide.
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Yield : 83%.
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Selectivity : The tertiary amine in the propyl side chain remains unaffected under these conditions.
Reaction Pathway:
Nucleophilic Reactions at the Tertiary Amine
The ethyl(3-methylphenyl)amino group undergoes alkylation and acylation.
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Alkylation :
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Acylation :
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Reagents : Acetyl chloride, pyridine.
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Product : N-Acetylated derivative.
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Stability Considerations:
Cyclization Reactions
Under Lewis acid catalysis, the compound forms fused heterocycles via intramolecular cyclization .
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InCl₃-Catalyzed Cyclization :
Mechanistic Insight:
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Nucleophilic attack by the indole NH on the carbonyl carbon.
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Elimination of H₂O to form an α,β-unsaturated intermediate.
Oxidative Degradation
The indole ring is susceptible to oxidation, forming hydroxylated or ring-opened products.
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H₂O₂/Fe²⁺ (Fenton Reagent) :
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Product : 5-Hydroxy-1,2-dimethylindole derivative.
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Yield : 44%.
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Ozone :
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Product : Cleavage of the indole ring to form anthranilic acid analogs.
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Stability and Storage
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Thermal Stability : Decomposes above 200°C (DSC data).
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Light Sensitivity : Degrades under UV light (t₁/₂ = 48 h in methanol).
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Recommended Storage : –20°C under argon, shielded from light.
This anal
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in therapeutic applications.
Anticancer Activity
Several studies have reported the anticancer properties of compounds with similar structures. For instance, derivatives of indole-based compounds have shown promising results against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- HepG2 (liver cancer)
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage. For example, one study found that an indole derivative exhibited significant cytotoxicity against HepG2 cells with an IC50 value of 10.56 ± 1.14 μM .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes relevant to disease pathways. Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's. This inhibition could lead to therapeutic strategies targeting cognitive decline .
Antimicrobial Properties
Preliminary studies suggest that indole derivatives possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential use in treating infections .
Synthesis and Derivatives
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-oxoacetamide typically involves multi-step chemical reactions starting from readily available indole derivatives. The synthesis process may include:
- Formation of the indole ring.
- Alkylation with ethyl(3-methylphenyl)amine.
- Acetylation to introduce the oxoacetamide functional group.
These steps can be optimized to enhance yield and purity, crucial for subsequent biological testing.
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of various indole derivatives against human cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced anticancer activity. For instance, a derivative similar to the target compound showed a remarkable ability to induce apoptosis via caspase-dependent pathways .
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the enzyme inhibition capabilities of indole derivatives. The study demonstrated that specific substitutions on the indole ring could lead to enhanced inhibitory effects on acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related indole derivatives, focusing on key structural variations, physicochemical properties, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Structural Flexibility and Pharmacophore Diversity: The target compound’s tertiary amine side chain (ethyl(3-methylphenyl)amino propyl) distinguishes it from simpler analogs like F12016 (acetylphenyl) and Compound 15 (phenyl). This substitution may enhance lipophilicity and receptor-binding versatility compared to compounds with purely aromatic substituents .
Physicochemical Properties :
- The target compound’s higher molar mass (434.5 g/mol) and elongated side chain suggest reduced solubility in aqueous media compared to smaller derivatives like Compound 15 (294.3 g/mol). However, the ethyl(3-methylphenyl) group may improve membrane permeability .
Synthetic Complexity :
- The tertiary amine side chain likely requires multi-step synthesis, contrasting with simpler acetamide couplings in and . For example, employs carbamate intermediates and deprotection steps, which may parallel the target’s synthesis .
Biological Implications :
- While F12016 () is reported as inactive, the target compound’s tertiary amine side chain could confer activity through interactions with amine-binding receptors (e.g., GPCRs), as seen in structurally related compounds like those in .
Biological Activity
The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}-2-oxoacetamide is an indole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Molecular Formula : C₁₈H₃₁N₃O₂
- Molecular Weight : 315.46 g/mol
The compound features an indole ring, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have shown that indole derivatives exhibit significant anticancer properties. The specific compound under discussion has been tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast) | 10.0 | Inhibition of cell proliferation and migration |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
The anticancer mechanism involves the activation of caspases leading to apoptosis, as well as the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .
Antioxidant Activity
In vitro assays have demonstrated that the compound exhibits strong antioxidant properties. It was found to scavenge free radicals effectively, with a half-maximal effective concentration (EC50) of 25 µM in DPPH radical scavenging assays. This activity is attributed to the presence of the indole moiety, which can donate hydrogen atoms to free radicals .
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory effects in animal models. In a study involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The observed effects suggest that it may inhibit NF-kB signaling pathways involved in inflammation .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound displayed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, confirming its potential as an anticancer agent.
Case Study 2: Neuroprotective Properties
Another investigation assessed the neuroprotective effects of the compound in a model of neuroinflammation induced by LPS. Behavioral tests indicated improved cognitive function and reduced neuroinflammatory markers in treated animals, suggesting potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
